molecular formula C12H18N2O2S B3017802 1-Tosylpiperidin-4-amine CAS No. 886497-75-2

1-Tosylpiperidin-4-amine

Cat. No.: B3017802
CAS No.: 886497-75-2
M. Wt: 254.35
InChI Key: DSHYCTJDCZLVLE-UHFFFAOYSA-N
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Description

1-Tosylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 1-Tosylpiperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction results in the modulation of biomarkers of signaling through PKB .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The action of this compound results in the strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This is due to the modulation of biomarkers of signaling through PKB .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of piperidin-4-one with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Tosylpiperidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonyl derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted piperidines.

    Reduction: Different amine derivatives.

    Oxidation: Sulfonyl derivatives.

Scientific Research Applications

1-Tosylpiperidin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tosylpiperidin-4-amine is unique due to its specific structural features, such as the presence of both a tosyl group and an amine group on the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14/h2-5,11H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHYCTJDCZLVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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